molecular formula C10H14Br2ClN B14461412 N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide CAS No. 69739-56-6

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide

Cat. No.: B14461412
CAS No.: 69739-56-6
M. Wt: 343.48 g/mol
InChI Key: CYUCOBXZSMVWCL-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is an organic compound that features a benzyl group substituted with chlorine at the second position, a bromine atom on the third carbon of a propyl chain, and an amine group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines, alcohols, or nitriles.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-2-bromopropan-1-amine hydrobromide: Similar structure but with the bromine atom on the second carbon.

    N-(2-Chlorobenzyl)-3-chloropropan-1-amine hydrobromide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-Chlorobenzyl)-3-iodopropan-1-amine hydrobromide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and bromine atoms allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

69739-56-6

Molecular Formula

C10H14Br2ClN

Molecular Weight

343.48 g/mol

IUPAC Name

3-bromo-N-[(2-chlorophenyl)methyl]propan-1-amine;hydrobromide

InChI

InChI=1S/C10H13BrClN.BrH/c11-6-3-7-13-8-9-4-1-2-5-10(9)12;/h1-2,4-5,13H,3,6-8H2;1H

InChI Key

CYUCOBXZSMVWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCBr)Cl.Br

Origin of Product

United States

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